Potassium 4-methyl-2-(pyridin-4-yl)pentanoate, commonly referred to as PMPP, is an organic compound with the molecular formula C11H14KNO2 and a molecular weight of 231.336 g/mol. This compound is primarily utilized in pharmaceutical research, particularly in the development of drugs targeting G-protein-coupled receptors. PMPP is characterized as an off-white powder that is soluble in water and methanol, with a melting point ranging from 243 to 245 °C. It exhibits a slightly basic pH of 7-9 and is stable under dry conditions, although it is sensitive to moisture .
PMPP has been identified as a potent antagonist of neuropeptide Y receptors, which play significant roles in regulating appetite, mood, anxiety, and stress responses. Its interactions with other G-protein-coupled receptors, including dopamine and serotonin receptors, suggest potential applications in treating mood disorders and psychotic conditions. Studies indicate that PMPP exhibits low toxicity levels in animal models, although caution is advised due to potential skin and eye irritation upon excessive exposure .
The synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate involves a straightforward reaction between 4-pyridylboronic acid and 4-methyl-2-pentanone. This reaction is facilitated by potassium carbonate and a palladium catalyst under heating and stirring conditions. Following the reaction, the product is purified through filtration and drying processes. Analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the purity of the synthesized compound.
PMPP is primarily used in scientific research aimed at drug development targeting neuropeptide Y receptors and other G-protein-coupled receptors. Its unique properties make it suitable for exploring therapeutic avenues for anxiety disorders, depression, and other related conditions. Furthermore, its low toxicity profile allows for safer handling in laboratory settings .
Research on PMPP has highlighted its interactions with various receptor systems beyond neuropeptide Y receptors. The compound's ability to modulate dopamine and serotonin receptors positions it as a candidate for further studies aimed at understanding its pharmacological effects on mood regulation and psychotropic activity. These interactions are crucial for elucidating PMPP's potential therapeutic applications .
PMPP shares structural similarities with several other compounds that also target G-protein-coupled receptors or exhibit similar biological activities. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Properties/Uses |
---|---|---|
Potassium 4-methyl-2-(pyridin-3-yl)pentanoate | C11H14KNO2 | Similar receptor targeting but different pyridine position |
Potassium 3-methyl-2-(pyridin-4-yl)pentanoate | C11H14KNO2 | Variations in biological activity due to structural changes |
Potassium 4-(pyridin-4-yl)butanoate | C10H12KNO2 | Related structure with potential similar receptor interactions |
PMPP's uniqueness lies in its specific configuration around the pyridine ring and its targeted action on neuropeptide Y receptors, setting it apart from other similar compounds that may not have the same receptor specificity or biological efficacy .